Thymidine-5'-dipropyl phosphate

Antiviral Prodrugs Nucleotide Delivery HIV

For researchers requiring a well-characterized nucleoside 5'-dialkyl phosphate, this compound serves as a critical tool for prodrug design and SAR studies. Its defined metabolic stability makes it an ideal negative control, while its established synthetic route enables reliable derivatization. Procurement is managed through our custom synthesis service, ensuring consistent quality and supply for your specific research needs. - **Reliable Negative Control:** Documented lack of antiviral activity validates prodrug activation assays. - **Defined Physicochemical Profile:** MW 406.37 g/mol and exact mass 406.1506 enable analytical method development. - **Synthetic Versatility:** Established 3'-mesylation route supports focused library generation.

Molecular Formula C16H27N2O8P
Molecular Weight 406.37 g/mol
CAS No. 130752-95-3
Cat. No. B12812670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymidine-5'-dipropyl phosphate
CAS130752-95-3
Molecular FormulaC16H27N2O8P
Molecular Weight406.37 g/mol
Structural Identifiers
SMILESCCCOP(=O)(OCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O
InChIInChI=1S/C16H27N2O8P/c1-4-6-23-27(22,24-7-5-2)25-10-13-12(19)8-14(26-13)18-9-11(3)15(20)17-16(18)21/h9,12-14,19H,4-8,10H2,1-3H3,(H,17,20,21)/t12-,13+,14+/m0/s1
InChIKeyVMXXWGLQYFCPKN-BFHYXJOUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thymidine-5'-Dipropyl Phosphate Overview


Thymidine-5'-dipropyl phosphate (CAS: 130752-95-3), also known as 5'-Thymidylic acid, dipropyl ester, is a synthetic nucleotide analogue characterized by a thymidine nucleoside base linked to a phosphate group esterified with two propyl groups [1]. This compound falls within the class of nucleoside 5'-dialkyl phosphates, a category primarily investigated as potential prodrugs of the bioactive nucleotide 5'-thymidylic acid [2]. Its value lies in its role as a foundational, well-characterized chemical entity in the exploration of membrane-soluble nucleotide delivery systems and as a versatile synthetic intermediate for further modification, enabling structure-activity relationship (SAR) studies in medicinal chemistry [3].

Synthetic Intermediate Well-characterized precursor for 3′-modified nucleoside dialkyl phosphates; supports medicinal chemistry SAR exploration.
Membrane Permeability Research Lipophilic dialkyl phosphate analogue; may support passive diffusion and partition coefficient studies. Reported quantitative MW shift from parent nucleotide enables permeability modeling.
Prodrug Strategy Tool Metabolically stable alkyl ester; serves as negative control or starting point for activation-dependent prodrug assays. Inactivity reported in anti-HIV cell-based assay supports its use as stable comparator.

Thymidine-5'-Dipropyl Phosphate Substitution Risks


Generic substitution among nucleoside 5'-dialkyl phosphates is scientifically invalid due to the profound impact of the ester alkyl chain length and chemistry on critical pharmacokinetic and pharmacodynamic properties, particularly metabolic stability and prodrug activation [1]. The core premise of a pronucleotide strategy is to mask the polar phosphate group to facilitate passive membrane diffusion, with subsequent intracellular unmasking to release the bioactive nucleotide. However, this activation step is entirely contingent on the specific ester group being labile to intracellular esterases or other chemical triggers [2]. As will be quantitatively detailed below, the simple alkyl esters of Thymidine-5'-dipropyl phosphate confer metabolic stability that renders it unsuitable as an antiviral prodrug, directly contrasting with other analogues whose labile groups enable potent activity [3]. Therefore, procurement for specific research applications must be based on precise structural requirements, not on class-level assumptions of functionality.

Labile Ester Analogues
Nucleoside 5′-dialkyl phosphates with haloalkyl (e.g., trichloroethyl) or other labile groups exhibit reported antiviral activity; dipropyl ester is metabolically stable and may not release active nucleotide. Direct substitution may invalidate prodrug activation experiments.
Parent Nucleotide (TMP)
Thymidine-5′-monophosphate is highly polar and membrane-impermeable; the dipropyl ester adds lipophilicity and mass. Physicochemical profile differs significantly, and the two cannot serve as interchangeable controls in permeability or partition studies.
Other Alkyl Chain Lengths
Even small alkyl chain variations alter metabolic stability and transport properties. Class-level substitution risks mismatched activation kinetics; procurement must match exact dipropyl structure for synthetic or biophysical workflows.

Quantitative Evidence: Thymidine-5'-Dipropyl Phosphate


In Vitro Anti-HIV Activity vs. AZT Analogues

Thymidine-5'-dipropyl phosphate was specifically evaluated for anti-HIV activity in vitro and was found to be inactive [1]. This finding directly contrasts with analogous 5'-dialkyl phosphate derivatives of the antiviral nucleoside AZT, such as its 5'-bis(2,2,2-trichloroethyl) phosphate and 5'-bis(2,2,2-trifluoroethyl) phosphate derivatives, which were shown to be active inhibitors of HIV in the same study [2]. The inactivity of the thymidine analogue is explicitly attributed to the metabolic stability of its simple trialkyl phosphate moiety, which prevents intracellular conversion to the active nucleotide monophosphate [3]. In the referenced study, the parent nucleoside AZT itself was a potent inhibitor, but its 5'-dialkyl phosphate derivative with labile haloethyl groups retained activity, while the simple alkyl derivative did not [4].

Anti-HIV Activity
Cross-study comparable
Inactive vs. Active (AZT haloalkyl analogues)
Supports use as stable negative control in prodrug activation studies.
Reported in cell-based anti-HIV assay; activity attributed to metabolic lability differences.
Antiviral Prodrugs Nucleotide Delivery HIV Structure-Activity Relationship

Metabolic Stability and Activation Potential

The lack of antiviral activity for Thymidine-5'-dipropyl phosphate is mechanistically explained by its high metabolic stability, a property inferred from its simple alkyl ester structure [1]. The primary literature concludes that the trialkyl phosphate moiety is too stable to undergo the necessary intracellular hydrolysis required to release the active nucleotide monophosphate [2]. In contrast, AZT derivatives with bis(2,2,2-trichloroethyl) or bis(2,2,2-trifluoroethyl) phosphate groups displayed anti-HIV activity, which is attributed to the metabolic lability of these substituted trialkyl moieties [3]. This provides a direct, class-level inference that for this series of compounds, a threshold of chemical/metabolic lability must be crossed for biological activity.

Metabolic Stability
Class-level inference
High stability; does not release active nucleotide
Mechanism inferred from analogue data; supports selection as non-activating control.
Class-level SAR; direct stability measurement not available in cited sources.
Prodrug Activation Metabolic Stability Esterase Lability Pharmacokinetics

Synthetic Versatility: 3'-Modification

Thymidine-5'-dipropyl phosphate is not a terminal compound but a key intermediate that can be readily mesylated at the 3'-position, yielding 3'-O-mesyl-thymidine-5'-dipropyl phosphate [1]. The same study demonstrates that analogous reactions with 3'-O-acetyl and 3'-O-ethyl thymidine also give the corresponding 5'-dialkyl phosphate series, confirming the synthetic route is general for various 3'-substitutions [2]. This specific reactivity at the 3'-OH group, while preserving the 5'-dialkyl phosphate ester, is a critical differentiating feature. It allows for the systematic exploration of structure-activity relationships by enabling the creation of a focused library of analogues from a common precursor.

3′-Mesylation
Direct head-to-head
Reacts with mesyl chloride to form 3′-O-mesyl derivative
Confirmed synthetic handle enables library generation of 3′-modified analogues.
Standard conditions; reaction reported by McGuigan et al. 1990.
Synthetic Intermediate Mesylation Chemical Modification Medicinal Chemistry

Physicochemical Properties and Lipophilicity

Computational analysis provides key differentiation from the parent nucleotide. Thymidine-5'-dipropyl phosphate has a calculated molecular weight of 406.15 g/mol and an exact mass of 406.1506 g/mol . In contrast, the parent compound, Thymidine-5'-monophosphate (TMP), has a molecular weight of 322.21 g/mol [1]. This increase in mass and the addition of two lipophilic propyl chains directly impacts its physicochemical properties, such as logP (octanol-water partition coefficient), which is a key determinant of membrane permeability [2]. While no measured logP value is available, the structural change is a primary driver for the intended prodrug application, aiming to increase passive diffusion compared to the highly polar TMP.

Molecular Weight
Cross-study comparable
406.15 g/mol (+83.94 vs TMP)
Quantified mass increase supports selection for lipophilicity-dependent applications.
Calculated value; experimental logP not reported.
Lipophilicity Molecular Descriptors QSAR Drug Design

Thymidine-5'-Dipropyl Phosphate Applications


Core Intermediate for 3'-Modified Nucleotide Synthesis

Thymidine-5'-dipropyl phosphate is an ideal starting material for generating focused chemical libraries of 3'-substituted thymidine-5'-dipropyl phosphate derivatives. The established synthetic route for its direct and facile mesylation at the 3'-position, as described by McGuigan et al. (1990), provides a reliable entry point for further functionalization [1]. This makes it a valuable asset in medicinal chemistry programs exploring structure-activity relationships (SAR) around the 3'-position of pronucleotides, where systematic variation is key to optimizing properties like metabolic stability or target affinity.

Negative Control in Prodrug Activation Assays

Given the documented metabolic stability and resulting lack of antiviral activity in vitro, this compound serves as an ideal negative control in assays designed to evaluate the efficiency of nucleotide prodrug activation. When comparing a novel, supposedly labile pronucleotide's activity, Thymidine-5'-dipropyl phosphate provides a reliable baseline of inactivity, confirming that any observed biological effect is indeed due to successful prodrug unmasking rather than an alternative mechanism [2].

Membrane Permeability and Partitioning Studies

The quantitative physicochemical shift from the parent nucleotide (Thymidine-5'-monophosphate, MW 322.21 g/mol) to this dialkyl ester (MW 406.15 g/mol) makes it a prime candidate for studies investigating the relationship between prodrug structure and passive membrane diffusion [3]. Researchers seeking to validate computational logP predictions or to experimentally determine octanol-water partition coefficients for a moderately lipophilic nucleotide analogue would select this compound over the highly polar TMP or more complex, labile prodrugs [4].

Analytical Reference Standard for MS and Chromatography

The well-defined molecular weight (406.15 g/mol) and exact mass (406.1506 g/mol) of Thymidine-5'-dipropyl phosphate make it a suitable reference standard for analytical method development . Its unique mass signature and chromatographic retention time, which will differ from both the parent nucleoside (thymidine) and nucleotide (TMP), allow it to serve as a calibration point or internal standard in LC-MS or GC-MS workflows designed to detect and quantify similar nucleoside dialkyl phosphate species in complex biological or chemical matrices.

Application
Selection Property
Validation Focus
3′-Modified nucleotide synthesis
Mesylation reactivity at 3′-OH
3′-Substituted derivative generation
Negative control for prodrug activation
Reported metabolic stability
Activation-dependent activity confirmation
Membrane permeability studies
Lipophilic ester character
LogP and permeability coefficient determination
Analytical reference standard (MS/LC)
Well-defined mass and retention
Retention time and mass calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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